5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives are important in the search for new anti-mycobacterial agents . They are designed, synthesized, and evaluated for in vitro antitubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antibacterial Activity : A study by Yu-jie (2011) discussed the synthesis and antibacterial activity of a complex related to 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, showing its effectiveness against various bacteria, including E. coli and S. aureus. The compound was characterized by elemental analysis and crystal structure determination through X-ray diffraction (W. Yu-jie, 2011).
Crystal Structure Analysis : Anuradha et al. (2014) performed a comprehensive study on the synthesis, spectroscopic characterization, and crystal structure of a closely related compound, detailing its molecular structure and intramolecular interactions (G. Anuradha et al., 2014).
Catalytic and Chemical Reactions
- Catalytic Behavior in Asymmetric Alkylations : Roseblade et al. (2007) explored the catalytic properties of compounds related to this compound in asymmetric alkylations, demonstrating significant influences on asymmetric induction (S. Roseblade et al., 2007).
Pharmacological Research
- Pharmacologically Active Derivatives : Chapman et al. (1971) studied the conversion of similar compounds into pharmacologically active derivatives, focusing on their potential as therapeutic agents (N. Chapman et al., 1971).
Material Science and Optical Properties
- Fluorescence Properties : Ji Chang–you (2012) synthesized a compound related to this compound and analyzed its fluorescence properties, finding enhanced fluorescence intensity in certain conditions (Ji Chang–you, 2012).
Corrosion Inhibition
- Corrosion Inhibition Properties : Chaitra et al. (2016) examined thiazole-based pyridine derivatives, including compounds structurally similar to this compound, as potential corrosion inhibitors for mild steel. They found that these compounds exhibit effective corrosion inhibition efficiency (Turuvekere K. Chaitra et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c1-12-5-4-7-14-17(12)22-19(26-14)23(11-13-6-2-3-10-21-13)18(24)15-8-9-16(20)25-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZOZKRDYVHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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